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This document provides detailed application notes and protocols for the identification of novel
Spindle Pole Body (SPB) components using genetic screening methodologies. The SPB is the
functional equivalent of the centrosome in fungi and plays a crucial role in microtubule
organization and cell division. Understanding its composition is vital for fundamental cell
biology research and for identifying potential targets for therapeutic intervention, particularly in
oncology.

Introduction to Genetic Screens for SPB Component
Discovery

Genetic screens are powerful tools for identifying genes involved in specific biological
processes. By systematically perturbing gene function and observing the resulting phenotype,
researchers can uncover novel components and regulators of cellular machinery like the SPB.
The following sections detail three widely used and effective genetic screening methods for this
purpose:

» Synthetic Genetic Array (SGA) Analysis: A high-throughput method in yeast for identifying
genetic interactions, where a mutation in a query gene is combined with a collection of other
mutations to find combinations that are lethal or result in a severe growth defect.
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o GFP-Fusion Library Screening: A visual, microscopy-based screen to identify proteins that
localize to a specific subcellular structure, in this case, the SPB.

o Phosphoproteomic Analysis: A mass spectrometry-based approach to identify proteins that
are phosphorylated in a cell-cycle-dependent manner at the SPB, suggesting a regulatory
role.

Synthetic Genetic Array (SGA) Analysis

SGA analysis is a systematic approach to identify synthetic lethal or sick interactions, where the
combination of two non-lethal mutations results in cell death or a significant reduction in fitness.
This method has been instrumental in defining functional relationships between genes and
pathways.[1][2]

Experimental Protocol: Synthetic Genetic Array (SGA)

This protocol outlines the key steps for performing an SGA screen in Saccharomyces
cerevisiae to identify genes that genetically interact with a known SPB component.

Materials:

e Query yeast strain (MATa) with a deletion or conditional allele of a known SPB gene, marked
with a selectable marker (e.g., natMX).

e Yeast deletion mutant array (DMA) (MATa), where each strain has a deletion of a single non-
essential gene marked with another selectable marker (e.g., kanMX).

e Robotic platform for high-density colony manipulation (e.g., RoToR HDA).
e YPD, G418, and ClonNAT solid and liquid media.

e Sporulation media.

o Selection media for haploid double mutants.

Procedure:
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e Mating: Using a robotic platform, the query strain is systematically crossed with the entire
array of deletion mutants on YPD plates.

» Diploid Selection: The resulting diploid cells are selected on media containing both G418 and
ClonNAT.

e Sporulation: The diploid cells are transferred to sporulation media to induce meiosis and the
formation of haploid spores.

o Haploid Selection: The spores are then transferred to a series of selection plates to
specifically select for MATa haploid cells that carry both the query mutation and the deletion
mutation.

o Data Acquisition: The final array of double mutants is imaged, and colony size is measured
as a proxy for fitness.

o Data Analysis: A quantitative "SGA score" is calculated for each double mutant by comparing
its colony size to the expected size based on the growth of the single mutants. Significant
negative scores indicate a synthetic sick or lethal interaction.

Data Presentation: SGA Screen Hits for SPB-Related
Genes

The following table summarizes hypothetical results from an SGA screen using a query
mutation in the SPB component, spc42A. The interacting genes are categorized by their known
cellular functions.
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Function of
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Remodeling
Visualization: SGA Workflow
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Query Strain (MATaq, spb_geneA::natMX)

Click to download full resolution via product page
Workflow for a Synthetic Genetic Array (SGA) screen.

GFP-Fusion Library Screening

This method involves systematically tagging every protein in the genome with a Green
Fluorescent Protein (GFP) and then using high-throughput microscopy to identify those that
localize to the SPB.
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Experimental Protocol: High-Throughput GFP-Fusion
Library Screening

This protocol describes a genome-wide screen in S. cerevisiae to identify novel SPB-localized
proteins.

Materials:

Yeast strain library where each open reading frame (ORF) is C-terminally tagged with GFP.

Automated liquid handling system.

High-throughput confocal microscope with an automated stage.

Image analysis software (e.g., CellProfiler, ImageJ).

Reference strain expressing a known SPB protein fused to a red fluorescent protein (RFP)
for co-localization analysis.

Procedure:
e Library Growth: The GFP-fusion library is grown in 384-well plates to mid-log phase.

e Automated Microscopy: An automated microscopy system acquires images of each strain in
the library. Z-stacks are typically captured to obtain three-dimensional information.

e Image Analysis:
o Segmentation: Individual cells are identified and segmented from the images.

o Feature Extraction: For each cell, features such as fluorescence intensity, size, shape, and
texture are quantified.

o Classification: A machine learning classifier, trained on images of known SPB proteins, is
used to identify cells with SPB-like localization patterns.

» Hit Validation: Candidate "hits" are manually inspected and validated by co-localization with a
known SPB marker (e.g., Spc42-RFP).
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Data Presentation: Novel SPB Components Identified by
GFP-Fusion Screening

The following table presents a hypothetical list of newly identified SPB components from a
GFP-fusion library screen.

Localization Co-localization
Gene . Notes

Pattern with Spc42-RFP

Punctate, nuclear Previously
YXX123W _ Yes _

periphery uncharacterized ORF

Single dot at the Known kinase, novel
YZZ2456C Yes o

nuclear envelope localization

Two dots in dividing Putative structural
YAA789C Yes

cells component

Visualization: GFP-Fusion Library Screening Workflow

Library Preparation High-Throughput Imaging Image and Data Analysis

Yeast GFP-Fusion Library |—>| 384-well Plate Growth |—>| Automated Confocal Microscopy |—>| Cell Segmentation |—>| Localization Classification |—>| Hit Validation (Co-localization)

Click to download full resolution via product page
Workflow for a high-throughput GFP-fusion library screen.

Phosphoproteomic Analysis of the SPB

This approach identifies proteins that are dynamically phosphorylated at the SPB during the
cell cycle, suggesting a role in regulating SPB function.

Experimental Protocol: Phosphoproteomic Analysis of
Enriched SPBs
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This protocol outlines the enrichment of SPBs from synchronized yeast cells followed by mass

spectrometry to identify phosphoproteins.

Materials:

Yeast strains that can be synchronized at different cell cycle stages (e.g., cdc mutants).
Spheroplasting buffer (including zymolyase).

SPB isolation buffer.

Sucrose gradient solutions.

Ultracentrifuge.

Trypsin.

Immobilized Metal Affinity Chromatography (IMAC) materials for phosphopeptide enrichment.

Liquid chromatography-tandem mass spectrometer (LC-MS/MS).

Procedure:

Cell Synchronization and Lysis: Yeast cells are synchronized at specific cell cycle stages
(e.q., G1, S, M) and then converted to spheroplasts. Spheroplasts are lysed to release
nuclei.

SPB Enrichment: Nuclei are treated to enrich for SPBs, which are then purified by
centrifugation through a sucrose gradient.

Protein Digestion: Proteins from the enriched SPB fraction are digested into peptides using
trypsin.

Phosphopeptide Enrichment: Phosphopeptides are selectively enriched from the peptide
mixture using IMAC.

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography
and analyzed by tandem mass spectrometry to determine their sequence and the location of

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/product/b1663442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

the phosphorylation sites.

o Data Analysis: The mass spectrometry data is searched against a protein database to
identify the phosphorylated proteins and quantify changes in phosphorylation levels between
different cell cycle stages.

Data Presentation: Cell Cycle-Dependent
Phosphorylation of SPB Components

The table below shows a hypothetical summary of phosphoproteomic data, highlighting the
number of identified phosphorylation sites on known and novel SPB-associated proteins at
different cell cycle stages. A phosphoproteomic analysis of enriched Saccharomyces cerevisiae
SPBs identified 212 phosphorylation sites across asynchronous, mitotic, and G1/S-arrested
cells.[3] Of these, 60 were unique to mitosis and 24 were unique to the G1/S phase.[3]

. G1/S Phase M Phase ]
Protein . . Function
Phosphosites Phosphosites

y-tubulin complex
Spcl10 5 12 )

docking

Central plaque
Spc42 3 8

component

Novel SPB-associated
YXX123W 2 6 ]

protein

Kinase, potential SPB
YZZ456C 4 9

regulator

Visualization: SPB Duplication Pathway

The following diagram illustrates the key stages of SPB duplication in S. cerevisiae, a process
regulated by many of the proteins identified through genetic screens. The duplication process
begins in G1 with the formation of a "satellite” structure on the half-bridge of the existing SPB.
[4] This satellite then develops into a duplication plaque, which is inserted into the nuclear
envelope to form a new, functional SPB.[4]
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Key stages and regulatory proteins of SPB duplication.

Conclusion

The genetic screens described in these application notes provide powerful and complementary
approaches for the identification and characterization of novel SPB components. SGA analysis
reveals functional relationships, GFP-fusion library screening provides direct visual evidence of
localization, and phosphoproteomic analysis uncovers regulatory mechanisms. The integration
of data from these different methodologies will lead to a more comprehensive understanding of
SPB biology and its role in cell division, providing valuable insights for both basic research and

the development of novel therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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